molecular formula C9H16N2O3 B8803242 tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate

tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate

Cat. No.: B8803242
M. Wt: 200.23 g/mol
InChI Key: BWQSUACMWOREDD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a hydroxyethyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with suitable reagents to introduce the cyanomethyl and hydroxyethyl groups. One common method involves the use of tert-butyl carbamate and cyanomethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical agents. Additionally, its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate involves its interaction with biological targets through its functional groups. The carbamate moiety can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. The cyanomethyl group can interact with specific receptors or enzymes, modulating their activity. The hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(cyanomethyl)carbamate
  • tert-Butyl N-(hydroxyethyl)carbamate

Uniqueness

tert-Butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyano-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-12)4-5-10/h7,12H,4,6H2,1-3H3,(H,11,13)/t7-/m0/s1

InChI Key

BWQSUACMWOREDD-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#N)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#N)CO

Origin of Product

United States

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